Cas no 102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone)

102069-83-0 structure
Nome del prodotto:(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
- (S)-(?)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
- Methanone,[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
- (S)-1-(2-methoxybenzoyl)-2-pyrrolidinemethanol
- 2-methoxy-1-< < 2(S)-(hydroxymethyl)pyrrolidinyl> carbonyl> benzene
- 2-pyrrolidinemethanol, 1-(2-methoxybenzoyl)-
- 345628_ALDRICH
- AC1Q4EBV
- PubChem16227
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, 99%
- [(2S)-1-(2-METHOXYBENZOYL)PYRROLIDIN-2-YL]METHANOL
- 102069-83-0
- DTXSID10349179
- SCHEMBL6866556
- J-000559
- ZPRSXRGRMZPZQY-JTQLQIEISA-N
- AKOS017390991
- [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
- Methanone, [(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
-
- Inchi: InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3
- Chiave InChI: ZPRSXRGRMZPZQY-UHFFFAOYSA-N
- Sorrisi: OCC1CCCN1C(C1C=CC=CC=1OC)=O
Proprietà calcolate
- Massa esatta: 235.12091
- Massa monoisotopica: 235.12084340g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.2
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.18
- Punto di fusione: 104-107 °C(lit.)
- Punto di ebollizione: 425°Cat760mmHg
- Punto di infiammabilità: 210.9°C
- Indice di rifrazione: 1.561
- PSA: 49.77
- LogP: 1.23000
- Solubilità: Non determinato
(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Letteratura correlata
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone) Prodotti correlati
- 2470435-11-9(10-oxo-2-oxa-9-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaene-13-carboxylic acid)
- 2343963-64-2((1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride)
- 1805036-40-1(5-Cyano-2,3-difluoromandelic acid)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 1361673-55-3(3,5-Bis(2,6-dichlorophenyl)picolinonitrile)
- 1555995-27-1(1-(cyclohex-3-en-1-yl)-2-(methylamino)ethan-1-one)
- 1360469-98-2((4-(3-Oxomorpholino)phenyl)boronic acid)
- 2059999-67-4(3-fluoro-4-{2-(morpholin-4-yl)ethylamino}benzoic acid hydrochloride)
- 2229110-69-2(tert-butyl 2-1-(4-fluorophenyl)ethylpiperazine-1-carboxylate)
- 1094231-47-6(4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
